molecular formula C51H93N3O8 B12707544 1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate CAS No. 84696-72-0

1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate

Cat. No.: B12707544
CAS No.: 84696-72-0
M. Wt: 876.3 g/mol
InChI Key: VPOQXYQZFBITQK-UHFFFAOYSA-N
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Description

1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C51H93N3O8. It is known for its unique structure, which includes multiple piperidyl groups and a tridecyl chain, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate involves multiple steps. Typically, the process begins with the preparation of the piperidyl groups, followed by their attachment to the butane-tetracarboxylate backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups can interact with various enzymes and receptors, modulating their activity. The tridecyl chain may facilitate the compound’s incorporation into lipid membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is unique due to its combination of piperidyl groups and a long tridecyl chain, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

84696-72-0

Molecular Formula

C51H93N3O8

Molecular Weight

876.3 g/mol

IUPAC Name

5-oxo-2,3,4-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)-5-tridecan-4-yloxypentane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C51H93N3O8/c1-18-20-21-22-23-24-25-27-38(26-19-2)62-41(57)40(35-28-44(3,4)52(15)45(5,6)29-35)51(43(60)61,37-32-48(11,12)54(17)49(13,14)33-37)50(42(58)59,34-39(55)56)36-30-46(7,8)53(16)47(9,10)31-36/h35-38,40H,18-34H2,1-17H3,(H,55,56)(H,58,59)(H,60,61)

InChI Key

VPOQXYQZFBITQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC)OC(=O)C(C1CC(N(C(C1)(C)C)C)(C)C)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(=O)O)C(CC(=O)O)(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O

Origin of Product

United States

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